molecular formula C22H35N5O4S2 B133274 N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine CAS No. 72126-78-4

N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine

Cat. No. B133274
CAS RN: 72126-78-4
M. Wt: 497.7 g/mol
InChI Key: VTVSRHZKBPARSF-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of a Schiff base, which is a class of compounds typically formed from the condensation of an amine with an aldehyde or ketone. Although the specific compound N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine is not directly mentioned in the provided papers, we can infer from the related structures and functionalities that it may possess interesting binding properties and could be relevant in the context of cholinergic properties, as seen in the analogs of ranitidine discussed in the second paper .

Synthesis Analysis

The synthesis of related compounds involves the use of amines and aldehydes or ketones to form Schiff bases. In the case of the compound from the first paper, a cyclohexane-1,2-diamine is used as the starting material to synthesize N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine . The synthesis process likely involves the formation of a Schiff base through a condensation reaction, followed by further functionalization to introduce the nitro groups. The synthesis of the analogs of ranitidine described in the second paper involves the introduction of a dimethylamino group and a furanyl group, which suggests that similar methodologies could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by the presence of an azomethine group (-C=N-). The compound from the first paper was analyzed using X-ray single crystal analysis, which revealed that it crystallizes in the monoclinic non-standard I2/a space group and possesses a trans enantiopure form . This suggests that the compound of interest may also exhibit a well-defined crystalline structure, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Schiff bases are known to participate in various chemical reactions, including hydrogen bonding, which contributes to the crystalline network cohesion as observed in the first paper . The presence of nitro groups and other substituents can significantly influence the reactivity of these compounds. The analogs of ranitidine were evaluated for their ability to inhibit acetylcholinesterase activity and their interaction with cholinergic receptors . This indicates that the compound may also engage in biochemical interactions relevant to the cholinergic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases and their derivatives can vary widely depending on their substituents. The crystalline structure and hydrogen bonding patterns contribute to the stability and solubility of these compounds . The analogs of ranitidine showed varying degrees of potency in inhibiting acetylcholinesterase and butyrylcholinesterase, as well as in their ability to elevate brain acetylcholine levels in mice . These properties suggest that the compound may also possess distinct pharmacological characteristics, which could be further explored through experimental studies.

Scientific Research Applications

  • Fluorescent Water-Soluble Compound Synthesis : A highly water-soluble and fluorescent compound using N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine has been synthesized. This compound exhibits strong fluorescence and solubility in water and other polar solvents, showing potential for applications in molecular imaging and sensing (Boobalan, Imran, & Nagarajan, 2012).

  • Chemical Reactions and Potential Applications : Studies have shown that when furan is present, this compound can form specific products through chemical reactions, indicating its utility in organic synthesis and chemical research (Wade et al., 2009).

  • Ion-Pair Association Complex Formation for Gold Detection : The compound can form ion-pair association complexes with gold, suggesting its use in spectrophotometric micro-determination of gold in various matrices. This application could be valuable in analytical chemistry and environmental testing (Jasim & Al-Hamdany, 2006).

  • Self-Assembly and Optical Properties : The compound has been found to self-assemble into novel structures, demonstrating unique optical and electrical properties. This finding is important for the development of new materials in nanotechnology and electronics (Boobalan, Imran, & Nagarajan, 2011).

  • Cholinergic Properties in Alzheimer's Disease : Analogues of this compound have been synthesized and evaluated for their potential to alleviate the cholinergic deficit characteristic of Alzheimer's disease. This research is significant in the field of medicinal chemistry and neurodegenerative disease research (Valli et al., 1992).

properties

IUPAC Name

1-N,1-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O4S2/c1-25(2)13-18-5-7-20(30-18)16-32-11-9-23-22(15-27(28)29)24-10-12-33-17-21-8-6-19(31-21)14-26(3)4/h5-8,15,23-24H,9-14,16-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVSRHZKBPARSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222436
Record name N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine

CAS RN

72126-78-4
Record name N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072126784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72126-78-4
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Record name N,N'-BIS(2-(((5-((DIMETHYLAMINO)METHYL)FURAN-2-YL)METHYL)SULFANYL)ETHYL)-2-NITROETHENE-1,1-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F01WAX6X3P
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Sharma, S Singh RAO, PS REDDY… - Scientia …, 2011 - mdpi.com
A selective, specific and stability-indicating gradient reverse phase highperformance liquid chromatographic (HPLC) method was developed for the determination of Ranitidine in …
Number of citations: 8 www.mdpi.com

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